1-iodo-3-isocyanato-2-methylbenzene
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Overview
Description
1-Iodo-3-isocyanato-2-methylbenzene is an organic compound with the molecular formula C8H6INO It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, an isocyanate group, and a methyl group
Preparation Methods
The synthesis of 1-iodo-3-isocyanato-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 3-isocyanato-2-methylbenzene. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the substitution of the hydrogen atom on the benzene ring with an iodine atom . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Iodo-3-isocyanato-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, the isocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols or amines to form urethanes or ureas, respectively.
Scientific Research Applications
1-Iodo-3-isocyanato-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for various chemical reactions.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drugs that require specific aromatic substitutions.
Mechanism of Action
The mechanism by which 1-iodo-3-isocyanato-2-methylbenzene exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In addition reactions, the isocyanate group reacts with nucleophiles to form new covalent bonds .
Comparison with Similar Compounds
1-Iodo-3-isocyanato-2-methylbenzene can be compared with other similar compounds such as:
1-Iodo-3-methylbenzene: This compound lacks the isocyanate group, making it less reactive in certain types of chemical reactions.
3-Isocyanato-2-methylbenzene: This compound lacks the iodine atom, which affects its reactivity and the types of reactions it can undergo.
The presence of both iodine and isocyanate groups in this compound makes it unique and versatile for various applications.
Properties
CAS No. |
1261680-54-9 |
---|---|
Molecular Formula |
C8H6INO |
Molecular Weight |
259 |
Purity |
95 |
Origin of Product |
United States |
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